molecular formula C14H15NO3S B411100 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide CAS No. 92248-71-0

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B411100
CAS No.: 92248-71-0
M. Wt: 277.34g/mol
InChI Key: IERBZJSXDFMRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group and a hydroxyphenyl group attached to the sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-hydroxyphenyl)benzenesulfonamide
  • 4-ethyl-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-ethyl-N-(4-aminophenyl)benzenesulfonamide

Uniqueness

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide is unique due to the presence of both an ethyl group and a hydroxyphenyl group, which confer specific chemical and biological properties. Its ability to act as a carbonic anhydrase inhibitor distinguishes it from other similar compounds, making it a valuable molecule for medicinal chemistry research .

Properties

IUPAC Name

4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-2-11-3-9-14(10-4-11)19(17,18)15-12-5-7-13(16)8-6-12/h3-10,15-16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERBZJSXDFMRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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